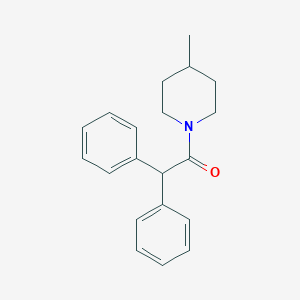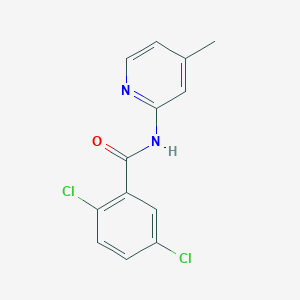![molecular formula C20H26BrFN2O2 B239716 N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B239716.png)
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound X' in scientific literature. In
Mécanisme D'action
Compound X acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The serotonin reuptake inhibition leads to an increase in serotonin levels in the brain, which has been shown to have a positive effect on mood and anxiety disorders. The sigma-1 receptor agonism has been linked to the compound's anti-cancer properties.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can have a positive effect on mood and anxiety disorders. It has also been shown to inhibit the activity of acetylcholinesterase, which can have a potential therapeutic effect in the treatment of Alzheimer's disease. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Compound X is its specificity for serotonin reuptake inhibition and sigma-1 receptor agonism, which makes it a potentially more effective treatment for mood and anxiety disorders and cancer. However, one of the limitations of Compound X is its potential toxicity, which needs to be carefully studied in preclinical and clinical trials.
Orientations Futures
There are several future directions for the study of Compound X. One potential direction is the development of more potent and selective compounds that target the serotonin reuptake inhibition and sigma-1 receptor agonism. Another potential direction is the study of Compound X in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, the potential toxicity of Compound X needs to be further studied in preclinical and clinical trials to determine its safety for human use.
In conclusion, Compound X is a chemical compound that has shown potential therapeutic applications in various fields of medicine. Its specificity for serotonin reuptake inhibition and sigma-1 receptor agonism makes it a promising drug candidate for the treatment of mood and anxiety disorders and cancer. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Méthodes De Synthèse
Compound X is synthesized through a multi-step process that involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base. This reaction results in the formation of 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde. The aldehyde is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with N-[3-(dimethylamino)propyl]amine to form Compound X.
Applications De Recherche Scientifique
Compound X has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of the disease.
Propriétés
Nom du produit |
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine |
|---|---|
Formule moléculaire |
C20H26BrFN2O2 |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-N//',N//'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H26BrFN2O2/c1-24(2)10-4-9-23-13-16-11-18(21)20(19(12-16)25-3)26-14-15-5-7-17(22)8-6-15/h5-8,11-12,23H,4,9-10,13-14H2,1-3H3 |
Clé InChI |
KWKFABSYBNFHDZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
SMILES canonique |
CN(C)CCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)




![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)
![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)

![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)

![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)